molecular formula C6H3BrClIO B3009254 4-Bromo-2-chloro-5-iodophenol CAS No. 2092799-35-2

4-Bromo-2-chloro-5-iodophenol

Cat. No. B3009254
CAS RN: 2092799-35-2
M. Wt: 333.35
InChI Key: CRTGJCONBCCZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated phenolic compounds often involves electrophilic substitution reactions, where an electrophile replaces a hydrogen atom in a phenol molecule. For instance, the formation of bromophenols can result from the chlorination of water containing phenol and bromide ion, as shown in the production of 2,4,6-tribromophenol . Similarly, the synthesis of 4-Bromo-2-chloro-5-iodophenol would likely involve a stepwise halogenation process where each halogen is introduced sequentially or simultaneously under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction, as demonstrated in the studies of Schiff base ligands related to 4-Bromo-2-chloro-5-iodophenol . These compounds often exhibit interesting structural features due to the presence of halogen atoms, which can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including further halogenation, oxidation, and substitution. For example, bromophenols can transform during chlorination processes, involving electrophilic substitution reactions and single-electron transfer reactions . The presence of different halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a complex reactivity pattern, potentially leading to a variety of transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties include solubility, melting and boiling points, and reactivity towards other chemicals. For example, the kinetics of formation and the mechanisms of transformation of bromophenols during water chlorination have been studied to assess taste and odor development, indicating that these compounds have significant sensory impacts at low concentrations . The presence of multiple halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a compound with distinct physical and chemical properties, potentially including a high degree of reactivity and specific sensory characteristics.

Scientific Research Applications

Supramolecular Equivalence and Crystal Structures

  • Supramolecular Equivalence in Crystal Structures : 4-(4′-Iodo)phenoxyaniline, a compound related to 4-Bromo-2-chloro-5-iodophenol, demonstrates isostructurality with its bromo, chloro, and ethynyl counterparts. This suggests similar behaviors in crystal structures among these derivatives (Dey & Desiraju, 2004).

Photoreaction Mechanisms

  • Photoreaction Mechanisms : Studies on related bromophenols reveal insights into the photoreaction mechanisms in low-temperature matrices. This includes the production of certain cyclohexadienones and the branching ratio between various reaction pathways (Akai, Kudoh, Takayanagi, & Nakata, 2002).

Environmental Degradation

  • Anaerobic Degradation of Halogenated Phenols : Research shows that sulfidogenic consortia can utilize compounds like 4-bromophenol and 4-iodophenol, suggesting potential applications in bioremediation and environmental degradation of similar halogenated compounds (Häggblom & Young, 1995).

Chemical Synthesis and Structures

  • Chemical Synthesis and Analysis : The synthesis and characterization of complexes involving similar halophenols, like the oxido-vanadium(V) complex with tridentate Schiff base ligands, contribute to the understanding of molecular structures and bonding behaviors (Sheikhshoaie, Ebrahimipour, Crochet, & Fromm, 2015).

Molecular Catalysis

  • Molecular Catalysis : Studies on the cyclisation of halopropyl-nitrophenols, closely related to 4-Bromo-2-chloro-5-iodophenol, provide insights into molecular catalysis and nucleophilic substitution reactions (Schmidtchen, 1986).

Environmental Transformation

  • Transformation in Aquatic Environments : Research on chlorination processes in wastewater treatment and the transformation of halophenols in these conditions is crucial for understanding the environmental fate of these compounds (Liu, Zhang, & Li, 2017).

Adsorptive Removal Mechanisms

  • Adsorptive Removal Mechanisms : Studies on the adsorptive removal of halophenols like 4-chlorophenol and 4-bromophenol from aqueous solutions provide valuable insights into water purification techniques and the removal of toxic compounds from water (Yankovych, Melnyk, & Václavíková, 2021).

Safety and Hazards

4-Bromo-2-chloro-5-iodophenol is considered hazardous. It is toxic if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

properties

IUPAC Name

4-bromo-2-chloro-5-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGJCONBCCZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.